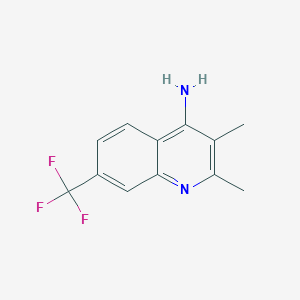
2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine is a chemical compound with the molecular formula C12H11F3N2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
化学反应分析
Types of Reactions
2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinoline compounds .
科学研究应用
2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, such as anticancer properties.
Industry: It is used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine involves its interaction with molecular targets such as microtubules. It acts as a microtubule-targeted agent, disrupting the normal function of microtubules, which are essential for cell division. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 2-Methyl-7-(trifluoromethyl)quinolin-4-amine
- 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine
- 2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-ol
Uniqueness
2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
生物活性
2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine is a quinoline derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and antimalarial domains. The compound is characterized by the presence of two methyl groups at the 2 and 3 positions and a trifluoromethyl group at the 7 position of the quinoline ring. This unique structure influences its chemical properties and biological effects significantly.
- Molecular Formula : C12H10F3N
- Molecular Weight : Approximately 240.22 g/mol
- Structural Features :
- Two methyl groups (at positions 2 and 3)
- One trifluoromethyl group (at position 7)
The trifluoromethyl group is known to enhance lipophilicity, which may lead to improved bioavailability and interaction with biological targets.
Biological Activity Overview
Quinoline derivatives are known for their diverse biological activities. Research indicates that compounds similar to this compound exhibit significant antimicrobial and antimalarial properties. Notably, quinolines with trifluoromethyl substitutions have shown effectiveness against various strains of bacteria and fungi, as well as malaria-causing parasites like Plasmodium falciparum.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties comparable to other quinoline derivatives. It has been shown to inhibit the growth of several bacterial strains, indicating its potential as an antibacterial agent .
Antimalarial Activity
The compound's structure suggests it may also be effective against malaria. Similar compounds have demonstrated potent activity against multi-drug resistant strains of P. falciparum. For instance, modifications at the 7-position of the quinoline ring have been linked to increased potency against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives often correlates with specific structural features. The presence of electron-withdrawing groups like trifluoromethyl at strategic positions enhances the compound's efficacy:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Trifluoromethylquinoline | Quinoline with a trifluoromethyl group | Antimicrobial properties |
| 4-Aminoquinoline | Amino group at position 4 | Antimalarial activity |
| Mefloquine | Hybrid compound with antimalarial properties | Potent against P. falciparum |
These findings highlight the importance of structural modifications in enhancing biological activity.
Case Studies and Research Findings
- Antimalarial Efficacy : A study evaluated various quinoline derivatives, including those with trifluoromethyl substitutions, showing significant antiplasmodial activity in vitro against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. Compounds were tested for their ability to suppress parasitemia, revealing that certain modifications led to enhanced activity .
- Cytotoxicity Studies : In vitro cytotoxicity assays on human cancer cell lines demonstrated that some derivatives exhibited selective toxicity towards cancer cells while sparing non-cancerous cells. This selectivity is crucial for developing therapeutics with fewer side effects .
属性
分子式 |
C12H11F3N2 |
|---|---|
分子量 |
240.22 g/mol |
IUPAC 名称 |
2,3-dimethyl-7-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C12H11F3N2/c1-6-7(2)17-10-5-8(12(13,14)15)3-4-9(10)11(6)16/h3-5H,1-2H3,(H2,16,17) |
InChI 键 |
JYFJEQQGGIIBDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C2C=C(C=CC2=C1N)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















